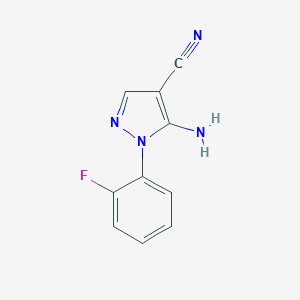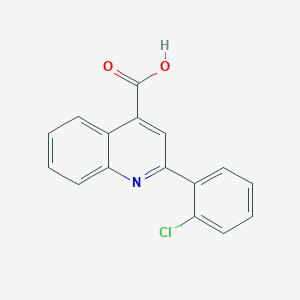
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione, also known as BMT-54, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thione derivative of safrole, a natural organic compound found in plants such as sassafras and nutmeg. BMT-54 has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione exerts its biological effects through various mechanisms, including the modulation of signaling pathways involved in inflammation, oxidative stress, and apoptosis. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione also activates the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense. Furthermore, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been reported to induce mitochondrial dysfunction and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been shown to modulate various biochemical and physiological processes, including the expression of cytokines, chemokines, and growth factors. It has been reported to suppress the expression of TNF-α, IL-1β, IL-6, and COX-2, which are involved in inflammation and pain. 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has also been found to increase the expression of antioxidant enzymes such as HO-1 and SOD, which protect cells from oxidative damage. Additionally, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been shown to inhibit the proliferation and migration of cancer cells, indicating its potential as an anticancer agent.
实验室实验的优点和局限性
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized using standard laboratory techniques and can be purified using column chromatography or recrystallization. However, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has some limitations, such as its low bioavailability and potential toxicity at high doses. These factors should be taken into consideration when designing experiments using 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione.
未来方向
Several areas of research can be explored to further elucidate the potential therapeutic applications of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione. These include:
1. Optimization of synthesis methods to improve yield and purity of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione
2. Investigation of the pharmacokinetics and pharmacodynamics of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione in animal models
3. Evaluation of the toxicity and safety profile of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione in preclinical studies
4. Development of novel formulations and delivery methods to enhance the bioavailability of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione
5. Exploration of the synergistic effects of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione with other drugs or natural compounds
6. Clinical trials to evaluate the efficacy of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione in the treatment of inflammatory and cancerous diseases.
Conclusion
In conclusion, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer activities have been extensively studied, and further research is needed to fully understand its mechanism of action and potential clinical applications. The optimization of synthesis methods, evaluation of toxicity and safety profile, and clinical trials are necessary steps towards the development of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione as a novel therapeutic agent.
合成方法
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione can be synthesized through a multistep process involving the reaction of safrole with morpholine, followed by oxidation and thionation. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
科学研究应用
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been found to exhibit promising anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in various diseases such as cancer, arthritis, and neurodegenerative disorders. Additionally, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been reported to induce apoptosis and cell cycle arrest in cancer cells, indicating its potential as a chemotherapeutic agent.
属性
CAS 编号 |
7501-62-4 |
|---|---|
产品名称 |
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione |
分子式 |
C12H13NO3S |
分子量 |
251.3 g/mol |
IUPAC 名称 |
1,3-benzodioxol-5-yl(morpholin-4-yl)methanethione |
InChI |
InChI=1S/C12H13NO3S/c17-12(13-3-5-14-6-4-13)9-1-2-10-11(7-9)16-8-15-10/h1-2,7H,3-6,8H2 |
InChI 键 |
FMLOSRXWOQMQDQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CC3=C(C=C2)OCO3 |
规范 SMILES |
C1COCCN1C(=S)C2=CC3=C(C=C2)OCO3 |
其他 CAS 编号 |
7501-62-4 |
溶解度 |
37.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)

![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)

![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)

![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)

![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)
![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)



